1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole
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Overview
Description
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a tetrafluoro-trimethylsilyl ethyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a tetrafluoro-trimethylsilyl ethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as a Lewis acid to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tetrafluoro-trimethylsilyl ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles with varying properties.
Scientific Research Applications
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The tetrafluoro-trimethylsilyl ethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-imidazole: Similar in structure but with an imidazole core instead of benzimidazole.
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole: Features a pyrazole core, offering different chemical properties and reactivity.
Uniqueness
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole stands out due to its benzimidazole core, which provides unique electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2Si/c1-19(2,3)12(15,16)11(13,14)18-8-17-9-6-4-5-7-10(9)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDARITIBEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(N1C=NC2=CC=CC=C21)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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